molecular formula C8H15NO3 B13503984 tert-Butyl 3-hydroxyazetidine-3-carboxylate

tert-Butyl 3-hydroxyazetidine-3-carboxylate

Cat. No.: B13503984
M. Wt: 173.21 g/mol
InChI Key: WMZBUVPFTGEWKU-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxyazetidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-hydroxyazetidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane. The mixture is stirred with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester . Another method involves the displacement of mesylate with potassium iodide in dimethyl sulfoxide, followed by iododecarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxyazetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide and triethylamine for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents like potassium iodide and mesylate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of tert-Butyl 3-oxoazetidine-1-carboxylate .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxyazetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in covalent bonding with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-hydroxyazetidine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a hydroxyl group on the azetidine ring and the tert-butyl ester group. These features confer distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 3-hydroxyazetidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-7(2,3)12-6(10)8(11)4-9-5-8/h9,11H,4-5H2,1-3H3

InChI Key

WMZBUVPFTGEWKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CNC1)O

Origin of Product

United States

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